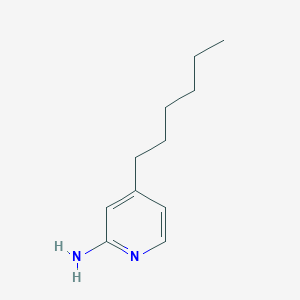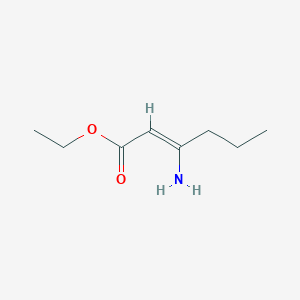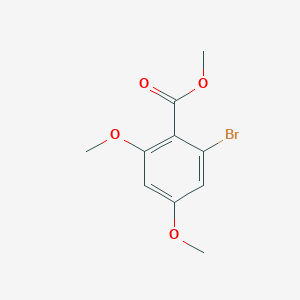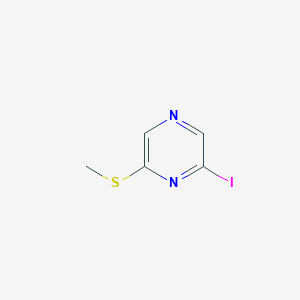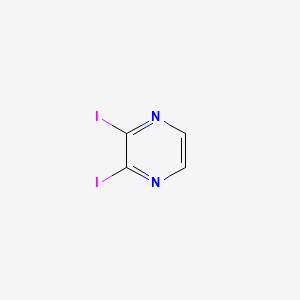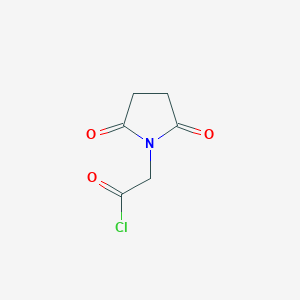
4-Ethoxybutan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Resolution and Enantioselectivity
One significant application of 4-ethoxybutan-1-amine involves its role in the catalytic resolution of pharmacologically active amines. The Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation of racemic amines, including those structurally related to 4-ethoxybutan-1-amine, has been demonstrated to prepare pharmacologically active amines with high yields and very high enantiomeric excesses. This process is crucial for the synthesis of compounds with specific optical activity, which is often required in pharmaceutical applications (González‐Sabín, Gotor, & Rebolledo, 2002).
Enhanced Lipase-Catalyzed N-Acylation
The molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, which can be extrapolated to compounds like 4-ethoxybutan-1-amine, has been studied. It was found that certain interactions between the acylating agent and the amine nitrogen atom could significantly improve the reaction rate. This insight is valuable for optimizing enzymatic reactions involving similar compounds for industrial synthesis processes (Cammenberg, Hult, & Park, 2006).
Thermal Conductivity and Viscosity of Mixtures
Research into the physical properties of mixtures containing 1-ethoxybutane, a compound structurally related to 4-ethoxybutan-1-amine, has provided insights into their thermal conductivity and viscosity. Such studies are essential for applications in heat transfer media and other industrial processes requiring specific thermal and flow properties (Warrier & Teja, 2011).
Synthesis and Ring-Opening Reactions
The synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which can be derived from reactions involving compounds like 4-ethoxybutan-1-amine, showcase the compound's utility in creating homoallylic amines. These reactions are pivotal for the development of new synthetic pathways in organic chemistry (Shimizu et al., 2010).
Biocatalytic Applications
A study on the biocatalytic reductive amination by native amine dehydrogenases for accessing short chiral alkyl amines and amino alcohols highlights the potential of using 4-ethoxybutan-1-amine in the biocatalytic production of small, optically active molecules. This is crucial for the chemical industry, particularly in the synthesis of pharmaceutical precursors (Ducrot et al., 2021).
Propiedades
IUPAC Name |
4-ethoxybutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-8-6-4-3-5-7/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELFUQKNPLION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)

![4,6-Dichloro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3273087.png)

